molecular formula C18H13BO2 B13407031 Benzo[c]phenanthren-5-ylboronic acid

Benzo[c]phenanthren-5-ylboronic acid

Cat. No.: B13407031
M. Wt: 272.1 g/mol
InChI Key: QIXXMBYCFDAKNW-UHFFFAOYSA-N
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Description

Benzo[c]phenanthren-5-ylboronic acid is a specialized boronic acid derivative of the polycyclic aromatic hydrocarbon (PAH) Benzo[c]phenanthrene. This compound is primarily valued in research as a sophisticated building block for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex and extended π-conjugated systems for novel organic materials . The benzo[c]phenanthrene core is a non-planar PAH of significant scientific interest due to its presence in environmentally occurring pollutants and its studied weak carcinogenic properties . Research into PAHs like benzo[c]phenanthrene is crucial as they are widespread environmental contaminants formed from incomplete combustion of organic matter, and their metabolic activation pathways are a subject of ongoing toxicological studies . This boronic acid reagent allows researchers to functionalize this core structure, creating custom molecules for applications in material science, such as in the development of organic electronic components, and in analytical chemistry for use as standards and probes. The product is provided for research purposes to facilitate the advancement of chemical synthesis, environmental science, and toxicology. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

Molecular Formula

C18H13BO2

Molecular Weight

272.1 g/mol

IUPAC Name

benzo[c]phenanthren-5-ylboronic acid

InChI

InChI=1S/C18H13BO2/c20-19(21)17-11-13-10-9-12-5-1-2-6-14(12)18(13)16-8-4-3-7-15(16)17/h1-11,20-21H

InChI Key

QIXXMBYCFDAKNW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C14)(O)O

Origin of Product

United States

Reactivity and Chemical Transformations Involving Benzo C Phenanthren 5 Ylboronic Acid

Role in Carbon-Carbon Bond Formation Beyond Standard Cross-Coupling

While renowned for its role in Suzuki-Miyaura cross-coupling, the utility of Benzo[c]phenanthren-5-ylboronic acid in carbon-carbon bond formation is not confined to this single transformation. Arylboronic acids are capable of participating in various other coupling reactions that expand the toolkit for organic synthesis. For instance, copper-catalyzed oxidative coupling reactions of arylboronic esters with activated methylene (B1212753) derivatives have been developed, inspired by the Chan-Lam reaction. rsc.orgresearchgate.net This provides a pathway for C-C bond formation under different catalytic conditions than the typical palladium-catalyzed Suzuki reaction.

Furthermore, arylboronic acids can engage in dehydrative C-alkylation processes. In these reactions, the boronic acid acts as a catalyst to activate alcohols, facilitating their reaction with carbon-based pronucleophiles like 1,3-diketones and 1,3-ketoesters. bath.ac.uk This method forms new C-C bonds with water as the sole byproduct, offering a more sustainable and efficient alternative to traditional alkylation strategies that rely on pre-activated alcohol derivatives or alkyl halides. bath.ac.uk this compound can theoretically be employed in such catalytic systems to alkylate various nucleophiles, attaching the bulky benzo[c]phenanthrene (B127203) moiety to other organic frameworks.

Table 1: Selected C-C Bond Forming Reactions for Arylboronic Acids Beyond Standard Cross-Coupling

Reaction Type Description Potential Role of this compound
Oxidative C-C Coupling A copper-catalyzed reaction coupling boronic esters with compounds containing activated methylene groups. rsc.orgresearchgate.net Can serve as the boronic acid component to form a C-C bond with a suitable carbon nucleophile.
Dehydrative C-Alkylation Boronic acid-catalyzed alkylation of pronucleophiles (e.g., 1,3-diketones) using benzylic alcohols as electrophiles. bath.ac.uk Can act as the catalyst to facilitate the formation of new C-C bonds.
Allylation of Alcohols Boronic acid-catalyzed allylation of benzylic alcohols utilizing reagents like allyltrimethylsilane. bath.ac.uk Can serve as the catalyst, promoting the substitution of a hydroxyl group with an allyl group.

Participation in Chan-Lam Coupling Reactions for Nitrogen-Containing Benzo[c]phenanthrene Derivatives

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a powerful copper-catalyzed reaction for forming carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org This reaction facilitates the cross-coupling of an aryl boronic acid with an amine or alcohol to generate the corresponding secondary aryl amine or aryl ether. wikipedia.org A key advantage of this method over palladium-catalyzed alternatives like the Buchwald-Hartwig amination is its ability to be conducted at room temperature and open to the air. organic-chemistry.orgwikipedia.org

In this context, this compound can serve as the arylating agent. By reacting it with various nitrogen-containing nucleophiles (N-H compounds) in the presence of a copper catalyst, a range of nitrogen-containing benzo[c]phenanthrene derivatives can be synthesized. The reaction is broadly applicable to substrates such as amines, anilines, amides, imides, ureas, carbamates, and sulfonamides. organic-chemistry.org The mechanism involves the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the desired N-aryl product. wikipedia.org

Table 2: Potential Nitrogen Nucleophiles for Chan-Lam Coupling with this compound

Nucleophile Class General Structure Resulting Product Structure
Primary Amines R-NH₂ Benzo[c]phenanthren-5-yl-NH-R
Anilines Ar-NH₂ Benzo[c]phenanthren-5-yl-NH-Ar
Amides R-C(O)NH₂ Benzo[c]phenanthren-5-yl-NH-C(O)R
Imidazoles C₃H₄N₂ Benzo[c]phenanthren-5-yl-(C₃H₃N₂)
Sulfonamides R-S(O)₂NH₂ Benzo[c]phenanthren-5-yl-NH-S(O)₂R

Catalytic Activity of Organoboron Acids in Organic Transformations

Beyond their role as reagents in cross-coupling reactions, organoboron acids, including this compound, can function as catalysts in their own right. This catalytic activity stems from the unique electronic properties of the boron atom.

Boronic acids are stable, organic-soluble Lewis acids. The boron atom, with its vacant p-orbital, can accept a pair of electrons from a Lewis base, such as an oxygen or nitrogen atom. This interaction is central to the catalytic function of boronic acids. A key feature of this process is the ability to form reversible covalent bonds, particularly with hydroxyl groups. This reversible interaction allows boronic acids to activate substrates, facilitate a chemical transformation, and then be regenerated, fulfilling the catalytic cycle.

The Lewis acidic nature of boronic acids makes them effective catalysts for dehydration reactions. They can activate alcohols towards substitution or elimination by coordinating to the hydroxyl group, facilitating the loss of water. This has been applied to the dehydrative C-alkylation of 1,3-diketones and the allylation of benzylic alcohols, where water is the only byproduct. bath.ac.uk

Boronic acids also find application in catalyzing carbonyl condensation reactions. By interacting with carbonyl compounds, they can facilitate aldol-type condensations of aldehydes and ketones to form α,β-unsaturated carbonyl products. This catalytic approach can offer improved selectivity and yield compared to traditional acid or base-catalyzed methods, as the boronic acid can influence the reactivity of both the reactants and the products.

A significant area of development in organic synthesis is the creation of metal-free coupling reactions to enhance sustainability and reduce costs. Boronic acids are key players in this field. For example, metal-free reductive coupling reactions between N-sulfonylhydrazones (as a source of diazo compounds) and boronic acids have been established. These reactions form a C-C bond between the former hydrazonic carbon and the carbon attached to the boron center under simple conditions, often just requiring a base, thereby avoiding the need for transition metal catalysts.

Advanced Materials Applications of Benzo C Phenanthrene Systems Derived from Boronic Acid Precursors

Electronic Materials and Organic Electronics

The unique π-conjugated system of the benzo[c]phenanthrene (B127203) core, when appropriately functionalized, gives rise to materials with significant potential for electronic and optoelectronic devices. researchgate.net The boronic acid precursor enables the strategic attachment of various functional groups to tune properties such as charge transport, emission wavelength, and solid-state morphology.

Derivatives of benzo[c]phenanthrene are promising candidates for use in Organic Light-Emitting Diodes (OLEDs), particularly as emissive or host materials. researchgate.net The rigid, helical structure of the benzo[c]phenanthrene core can prevent π-π stacking in the solid state, which often leads to fluorescence quenching. This structural feature, combined with a wide energy gap, contributes to high quantum yields and thermal stability. researchgate.net

Functionalization through the boronic acid moiety allows for the creation of materials with strong fluorescence, often in the desirable blue region of the visible spectrum. researchgate.net For instance, studies on analogous systems, where different aryl boronic acids are coupled to an anthracene (B1667546) core, demonstrate that such synthetic strategies are effective for producing emitters for OLEDs. acs.orgnih.gov Research on carbo rsc.orghelicenes, which share the helical structure of benzo[c]phenanthrene, has shown they serve as superior emissive materials compared to their planar phenanthrene (B1679779) analogs. researchgate.net A nondoped OLED device using a phenylanthryl-functionalized helicene achieved high brightness and efficiency, underscoring the potential of these helical systems. researchgate.net

Table 1: Performance of a Nondoped OLED Device Based on a Helical Core (CHDANT) researchgate.net
ParameterValue
Maximum Brightness9820 cd/m²
Power Efficiency3.48 lm/W
Luminous Efficiency4.22 cd/A
Maximum External Quantum Efficiency (EQE)18.2% (for a related red OLED)

The development of benzo[c]phenanthrene derivatives for Organic Field-Effect Transistors (OFETs) is an area of growing interest. The inherent properties of phenanthrene-based oligomers, such as high stability in ambient conditions and under UV irradiation, make them attractive for semiconductor applications. nih.govrsc.org The phenanthrene structure contributes to lower HOMO energy levels, which can enhance air stability compared to linear acenes like pentacene. nih.gov

While linear acenes often show higher charge mobilities, phenanthrene-based systems provide a significant advantage in terms of stability. nih.gov Research has shown that conjugated oligomers based on phenanthrene can be used as p-channel semiconductors in OFETs, exhibiting good mobility and excellent long-term stability. nih.govrsc.org The synthesis of these materials often relies on coupling reactions where boronic acid precursors could play a pivotal role. The ordered molecular packing required for efficient charge transport is influenced by the substituents, and the helical benzo[c]phenanthrene core offers a unique framework for controlling this packing. rsc.org Although specific data on OFETs using benzo[c]phenanthren-5-ylboronic acid derivatives are still emerging, the foundational properties of related phenanthrene semiconductors suggest significant potential. nih.govresearchgate.net The application of these chiral, helical molecules in spintronic devices is also a promising future direction, leveraging spin-selective charge transport through chiral structures. rsc.org

A significant challenge in organic optoelectronics is aggregation-caused quenching (ACQ), where molecules lose their emissive properties in the solid state. Benzo[c]phenanthrene derivatives can be designed to overcome this through Aggregation-Induced Emission (AIE). nih.govmdpi.com The AIE phenomenon arises when the restriction of intramolecular motion (IMR) in the aggregated or solid state blocks non-radiative decay pathways, leading to enhanced fluorescence. mdpi.com

By using this compound as a precursor, AIE-active luminogens like tetraphenylethene (TPE) can be attached to the phenanthrene core. mdpi.com These resulting molecules are typically non-emissive in dilute solutions where the phenyl rings of the TPE units can rotate freely. mdpi.com However, in aggregated states, such as in water/THF mixtures with a high water fraction, this rotation is hindered, causing a dramatic increase in photoluminescence intensity. mdpi.com This effect makes these materials highly suitable for solid-state lighting and sensing applications. rsc.orgrsc.org Studies on TPE-conjugated phenanthrene derivatives have demonstrated a significant enhancement in emission upon aggregation, confirming the AIE effect. mdpi.com

Table 2: Photoluminescence of TPE-Conjugated Phenanthrene Derivatives in THF/Water Mixtures mdpi.com
CompoundSolvent (THF/Water)Emission Max (λem)Fluorescence Intensity Fold-Increase
mTPEP100/0-1 (baseline)
mTPEP10/90~480 nm~51-fold
pTPEP100/0-1 (baseline)
pTPEP10/90~480 nm~27-fold

Chiroptical Materials and Chirality Sensing

The inherent helical chirality of the benzo[c]phenanthrene skeleton makes it an excellent platform for the development of chiroptical materials. rsc.org The synthesis and separation of its enantiomers allow for the investigation of properties dependent on molecular asymmetry, such as the interaction with polarized light. researchgate.net

Circularly Polarized Luminescence (CPL) is the differential emission of left- and right-circularly polarized light from a chiral luminophore. nih.gov Materials exhibiting strong CPL are in high demand for applications in 3D displays, security inks, and spintronics. rsc.orgnsf.gov The rigid, helical structure of benzo[c]phenanthrene derivatives makes them ideal candidates for CPL-active materials. rsc.org

After synthesizing the racemic mixture, the individual (P)- and (M)-enantiomers can be separated by techniques like chiral HPLC. researchgate.net These enantiomerically pure compounds exhibit mirror-image electronic circular dichroism (ECD) and CPL spectra. researchgate.netrsc.org The efficiency of CPL is quantified by the luminescence dissymmetry factor (|g_lum|), and research on related chiral systems has shown that molecular design can significantly enhance this value. nih.gov The development of benzo[c]phenanthrene-based systems with strong fluorescence and high dissymmetry factors is a key area of research. researchgate.net

The well-defined, rigid chiral environment provided by helical benzo[c]phenanthrene derivatives makes them attractive candidates for use as chiral ligands in asymmetric catalysis. While the direct use of these molecules as catalysts is still a developing field, their structural properties are highly promising. The synthesis of related non-planar helical phenanthrene structures has been achieved, and these compounds are noted for their potential use as chiral ligands. researchgate.net

The ability to create configurationally stable atropisomers is a key requirement for a successful chiral ligand. researchgate.net The synthesis of functionalized helical BN-benzo[c]phenanthrenes, which can undergo further palladium-catalyzed cross-coupling reactions, opens the door to attaching catalytically active sites to the chiral scaffold. rsc.org This approach would allow the transfer of chirality from the helical backbone to the substrate during a chemical reaction, enabling the synthesis of enantiomerically pure products.

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. This compound is a molecule uniquely suited for designing self-assembling systems due to its dual chemical nature. The boronic acid group provides a site for strong, directional interactions, while the large, flat polycyclic aromatic hydrocarbon (PAH) framework allows for broader, less directional stacking interactions.

Boronic acids are well-established building blocks in supramolecular chemistry and crystal engineering. electronicsandbooks.com Their ability to form reversible covalent bonds, particularly with diols, and to engage in specific hydrogen-bonding patterns makes them powerful tools for constructing organized structures. rsc.orgpageplace.de The self-assembly of boronic acids can lead to the formation of complex architectures such as macrocycles, polymers, rotaxanes, and cages. researchgate.net For instance, simpler aryl boronic acids are known to assemble into tetrameric or pentameric macrocycles. researchgate.net Furthermore, the incorporation of boron into PAH skeletons can induce self-assembly behavior, particularly in aqueous environments. rsc.org This interplay of specific, directional forces from the boronic acid group and the inherent properties of the PAH core allows for the programmed assembly of molecules into functional superstructures.

Hydrogen Bonding and π-π Stacking Interactions in Benzo[c]phenanthrene-based Supramolecular Networks

The assembly of supramolecular networks from benzo[c]phenanthrene-based systems is primarily governed by two key non-covalent interactions: hydrogen bonding and π-π stacking.

Hydrogen Bonding: The boronic acid moiety, -B(OH)₂, is an excellent facilitator of hydrogen bonds. In the solid state, arylboronic acids typically form self-complementary dimers through a pair of O-H···O hydrogen bonds, a motif similar to that seen in carboxylic acids. electronicsandbooks.comresearchgate.net These dimeric units can then further interconnect through additional hydrogen bonds to create extended ribbons and layers. electronicsandbooks.comresearchgate.netcdnsciencepub.com The crystal structure of phenylboronic acid, a simpler analog, reveals an extensive hydrogen-bonded network where dimeric units are linked to four other units, forming infinite layers. cdnsciencepub.comwikipedia.org This well-documented behavior provides a strong model for how this compound can form highly ordered, stable supramolecular arrays. The stability of these hydrogen-bonded motifs is significant, with interaction energies being a key factor in the formation of co-crystalline materials. researchgate.netuniupo.it

π-π Stacking: The benzo[c]phenanthrene core is a large, electron-rich polycyclic aromatic hydrocarbon system prone to engaging in π-π stacking interactions. mdpi.com These interactions, which arise from the electrostatic and van der Waals forces between aromatic rings, are crucial in stabilizing the structures of many biological macromolecules and synthetic materials. mdpi.comnih.gov In PAHs, π-π stacking can lead to the formation of columnar or slipped-stack arrangements. uniupo.itresearchgate.net The interaction energy for a single parallel-displaced stacking of a PAH like anthracene can be significant, and this energy increases cooperatively as more molecules are added to the assembly. researchgate.net In systems derived from this compound, the planarity of the PAH backbone encourages this stacking behavior, which works in concert with the hydrogen bonding network to create robust, multi-dimensional supramolecular structures.

Interaction TypeKey Molecular FeatureTypical Energy (kcal/mol)Structural Role
Hydrogen Bonding Boronic Acid Group (-B(OH)₂)3 - 10Forms directional, self-complementary dimers and extended 1D/2D networks. electronicsandbooks.comresearchgate.net
π-π Stacking Benzo[c]phenanthrene Core2 - 10 (per pair)Drives the assembly of PAH units into columnar or layered stacks. researchgate.net

Magnetic Materials and Nonlinear Optics

The unique electronic structure of the benzo[c]phenanthrene core makes its derivatives, synthesized from boronic acid precursors, candidates for advanced functional materials in magnetism and optics.

Magnetic Materials: While benzo[c]phenanthrene derivatives are not intrinsically magnetic, they can be integrated into magnetic hybrid materials. The strong π-π stacking capability of PAHs allows them to adsorb effectively onto the surface of magnetic nanoparticles (e.g., Fe₃O₄). aidic.it This interaction has been exploited to create magnetic solid-phase extraction (MSPE) sorbents for the removal of PAHs from environmental samples. aidic.itresearchgate.netnih.govmdpi.com In such a system, the benzo[c]phenanthrene unit would act as the recognition element that selectively binds to other PAHs, while the magnetic nanoparticle core allows for easy separation and manipulation of the material using an external magnetic field. aidic.itmdpi.com

Nonlinear Optics (NLO): Organic molecules with extended π-conjugated systems, like phenanthrene, are known to exhibit nonlinear optical (NLO) properties. nih.govresearchgate.net These properties are rooted in the molecule's response to intense electromagnetic fields, leading to phenomena such as frequency doubling. The NLO behavior of phenanthrene-based molecules can be significantly enhanced by creating intramolecular charge transfer between electron donor and acceptor groups attached to the aromatic bridge. nih.govresearchgate.net this compound is an ideal precursor for creating such NLO materials. The boronic acid group serves as a versatile synthetic handle, allowing for the attachment of various functional groups through reactions like the Suzuki-Miyaura coupling. researchgate.net This enables the precise tuning of the electronic properties and enhancement of the first hyperpolarizability (a measure of NLO activity), making these systems promising for applications in optical devices. nih.gov

Other Functional Materials and Chemical Building Blocks

Beyond supramolecular and optical applications, this compound is a foundational component for a range of other functional materials, primarily due to its role as a versatile chemical building block.

Boronic acids are cornerstones of modern organic synthesis, valued for their stability, low toxicity, and versatile reactivity. nih.govmolport.com They are most famously used as key reagents in the Suzuki-Miyaura palladium-catalyzed cross-coupling reaction, which enables the formation of new carbon-carbon bonds. nih.govaablocks.commdpi.com This reaction allows the rigid, planar benzo[c]phenanthrene skeleton to be incorporated into larger, more complex molecular architectures. researchgate.net This versatility makes this compound a critical starting material for the synthesis of diverse and complex molecules. aablocks.comnih.gov

The materials synthesized from this building block have shown potential in several areas:

Organic Electronics: The benzo[c]phenanthrene core provides a robust π-conjugated system suitable for organic semiconductor applications. researchgate.net Derivatives have been explored for use in organic light-emitting diodes (OLEDs) and other electronic devices. google.com Boron-doped PAHs, in general, are being investigated as promising materials for organic optoelectronics due to their planar structures and high stability. rsc.org

Helical Systems: The benzo[c]phenanthrene skeleton is a key structural motif in the synthesis of larger PAHs and helicenes, which are molecules with unique helical chirality and interesting chiroptical properties. researchgate.netrsc.org

Photophysical Applications: By synthetically modifying the core structure, derivatives of benzo[c]phenanthrene have been produced that exhibit strong fluorescence in the blue region of the visible spectrum, making them promising candidates for optoelectronic applications. researchgate.netrajpub.com

Material ClassSynthetic PathwayPotential Application
Extended π-Systems Suzuki-Miyaura CouplingOrganic Semiconductors, OLEDs researchgate.netgoogle.com
Helicenes Multi-step organic synthesisChiral Materials, Asymmetric Catalysis researchgate.netrsc.org
Fluorescent Materials Functionalization of the PAH coreOptoelectronics, Chemical Sensors researchgate.netrajpub.com
Hybrid Magnetic Sorbents Adsorption onto magnetic nanoparticlesEnvironmental Remediation aidic.itmdpi.com

Theoretical and Computational Studies of Benzo C Phenanthrene Architectures

Electronic Structure and Energy Gaps (HOMO-LUMO Analysis)

The electronic properties of benzo[c]phenanthrene (B127203) derivatives are largely governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions, chemical reactivity, and potential applications in organic electronics. nih.govresearchgate.net

Computational studies on PAHs have shown that the HOMO-LUMO gap is highly dependent on the size and topology of the conjugated system. arxiv.org For instance, increasing the number of fused aromatic rings generally leads to a decrease in the HOMO-LUMO gap. scirp.org In the case of benzo[c]phenanthrene, its kinked structure results in different electronic properties compared to its linear isomer, benzo[a]anthracene.

The introduction of substituents, such as a boronic acid group at the 5-position, is expected to modulate the HOMO and LUMO energy levels. Electron-withdrawing groups typically lower both the HOMO and LUMO energies, while electron-donating groups tend to raise them. A boronic acid group is generally considered to be electron-withdrawing, which would likely lead to a reduction in the HOMO and LUMO energy levels of benzo[c]phenanthrene, potentially affecting its electronic absorption spectrum and reactivity.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Computational Method
Quinoline (Benzo[b]pyridine)-6.646-1.8164.83DFT/B3LYP/6-31+G(d,p) scirp.org
Phenanthrene (B1679779)--4.001 - 4.089DFT/B3LYP with various basis sets researchgate.net

Singlet-Triplet Energy Gap and Diradical Character

The energy difference between the lowest singlet (S1) and triplet (T1) electronic states, known as the singlet-triplet energy gap (ΔE_ST), is a key parameter in determining the photophysical properties of a molecule. For many PAHs, this gap is crucial for understanding phenomena such as phosphorescence and intersystem crossing. In the context of materials science, a small ΔE_ST can be advantageous for applications in organic light-emitting diodes (OLEDs) utilizing triplet harvesting mechanisms.

Computational studies on PAHs have shown that the singlet-triplet gap can vary significantly with molecular structure. arxiv.orgarxiv.org For instance, in a study of several PAHs, it was found that the singlet-triplet gap is more than half of the singlet-singlet gap in all cases studied. arxiv.orgarxiv.org This suggests that these particular PAHs may not be ideal candidates for singlet fission, a process that can enhance solar cell efficiency. arxiv.orgarxiv.org

The diradical character of a molecule, which describes the extent to which two electrons are unpaired in the ground state, is another important concept. For most stable, closed-shell molecules, the diradical character is negligible. However, in some larger or specific topologies of PAHs, a significant diradical character can emerge, influencing their reactivity and magnetic properties. Theoretical calculations can quantify this character and provide insights into the electronic nature of the ground state.

CompoundSinglet-Singlet Gap (S0-S1) (eV)Singlet-Triplet Gap (S1-T1) (eV)Computational Method
Tetrahelicene3.12.5Experimental (in n-heptane matrix) arxiv.org

Aromaticity and Local Aromaticity in Complex Polycyclic Systems

Several computational methods are used to quantify aromaticity. These include geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the deviation of bond lengths from an ideal aromatic system. acs.org Magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), are also widely used. psu.edu NICS values are calculated at the center of a ring, with negative values indicating aromaticity and positive values indicating anti-aromaticity.

For benzo[c]phenanthrene, which has a U-shaped structure, there is significant interaction between the two bay-region CH bonds. acs.org Computational studies have shown that it is the least stable among its 18π-system isomers, chrysene (B1668918) and triphenylene. acs.org Analysis of local aromaticity in phenanthrene, the parent structure, reveals that the terminal rings are more aromatic than the central ring. This is consistent with Clar's rule, which posits that the π-electrons arrange to form the maximum number of disjoint aromatic sextets. The introduction of a boronic acid group at the 5-position of benzo[c]phenanthrene would likely perturb the local aromaticity of the adjacent rings due to its electronic effects.

Compound/RingAromaticity IndexValueComputational Method
Benzo[c]phenanthrene (Ring A)AI0.732- acs.org
Phenanthrene (Outer Ring)HOMA0.884- psu.edu
Phenanthrene (Outer Ring)NICS-10.1 ppm- psu.edu
Phenanthrene (Central Ring)HOMA0.507- psu.edu
Phenanthrene (Central Ring)NICS-6.4 ppm- psu.edu

Molecular Geometry and Conformational Analysis of Benzo[c]phenanthrene Derivatives

The three-dimensional structure of benzo[c]phenanthrene and its derivatives is a key determinant of their physical and chemical properties. Unlike many planar PAHs, benzo[c]phenanthrene is non-planar due to steric hindrance between the hydrogen atoms in the "fjord region" (the C4-C5 bay). This helical distortion is a hallmark of helicenes, and benzo[c]phenanthrene can be considered a researchgate.nethelicene.

Conformational analysis of benzo[c]phenanthrene derivatives is important for understanding their packing in the solid state, which in turn affects their material properties. Theoretical calculations can explore the potential energy surface to identify stable conformers and the energy barriers between them.

CompoundParameterCalculated ValueComputational Method
PhenanthreneBond Length Variation (Central Ring)1.338 - 1.454 Å- psu.edu
PhenanthreneBond Length Variation (Outer Rings)1.345 - 1.416 Å- psu.edu
3H-benzo[c,d]pyrene derivativesDihedral Angles1.2 - 4.1° deviation from planarity- researchgate.net

Spin Density Distribution in Open-Shell Systems

For open-shell species, such as radical cations or anions of benzo[c]phenanthrene, understanding the distribution of the unpaired electron's spin density is crucial for predicting their reactivity and magnetic properties. Computational methods, particularly unrestricted DFT, can calculate and visualize the spin density distribution across the molecule.

In the radical cation of a PAH, the spin density is typically delocalized over the π-system. The specific pattern of this delocalization is determined by the molecular orbitals involved. For the phenanthrene radical cation, theoretical calculations have been used to determine its geometry and vibrational frequencies. researchgate.net

The introduction of a substituent like a boronic acid group would influence the spin density distribution in the corresponding radical ion of benzo[c]phenanthrene. Depending on the electronic nature of the substituent and its position, it could either stabilize or destabilize the radical ion and direct the spin density towards or away from certain parts of the molecule. This, in turn, would affect the sites of potential reactions, such as dimerization or further oxidation.

SpeciesAtom/RegionCalculated Spin DensityComputational Method
Coronene Trimer Radical Cation (Central Plane)-0.72DFT diva-portal.org
Coronene Trimer Radical Cation (Outer Planes)-0.14DFT diva-portal.org

Structural Features and Stereochemical Aspects of Benzo C Phenanthrene Systems

Helical Chirality in Benzo[c]phenanthrene (B127203) Derivatives

The defining stereochemical feature of the benzo[c]phenanthrene framework is its helical chirality. rsc.org Unlike molecules with traditional chiral centers (asymmetric carbon atoms), the chirality of benzo[c]phenanthrene arises from the coiling of the aromatic system into a right-handed (P, for plus) or left-handed (M, for minus) helix. researchgate.net This helical shape is a direct consequence of the intramolecular steric repulsion between the hydrogen atoms on the first and last rings of the ortho-fused system. thieme-connect.de

While the parent benzo[c]phenanthrene molecule has a relatively low barrier to interconversion between its enantiomeric forms, the introduction of substituents can significantly stabilize these helical structures, allowing for their separation and study. thieme-connect.deresearchgate.net The resolution of racemic mixtures of benzo[c]phenanthrene derivatives into their constituent (P)- and (M)-enantiomers is often accomplished using techniques like chiral High-Performance Liquid Chromatography (HPLC). researchgate.net These separated enantiomers are optically active and exhibit characteristic signals in electronic circular dichroism (ECD) spectroscopy. researchgate.net

The development of synthetic routes to create enantiomerically pure or enriched benzo[c]phenanthrene derivatives is a significant area of research. These methods often involve asymmetric catalysis or the use of chiral auxiliaries to control the helical sense during the formation of the polycyclic core. researchgate.net The stable helical chirality of these molecules makes them valuable candidates for applications in chiroptical materials, asymmetric catalysis, and circularly polarized light (CPL) emitting devices. rsc.org

Out-of-Plane Deformation in Benzo[c]phenanthrene and Related Non-Planar Aromatic Systems

The helical structure of benzo[c]phenanthrene is a manifestation of significant out-of-plane deformation. Phenanthrene (B1679779), composed of three fused rings, is a planar molecule. thieme-connect.denih.gov However, the addition of a fourth ring to form the benzo[c]phenanthrene system introduces severe steric strain between the terminal rings, forcing them to overlap and distort from planarity. thieme-connect.desci-hub.st This distortion is a compromise between the stabilizing energy of π-electron delocalization, which favors planarity, and the destabilizing energy of steric repulsion.

The degree of this out-of-plane deformation can be quantified by the dihedral angle between the terminal benzene (B151609) rings. For the parent nih.govhelicene (benzo[c]phenanthrene), this angle is approximately 26°. nih.gov This twisting of the aromatic backbone is a hallmark of all helicenes, with the angle generally increasing with the number of fused rings in the series. nih.gov

This structural deformation is not limited to the terminal rings; the entire π-conjugated system is distorted. rsc.org X-ray crystallographic studies of benzo[c]phenanthrene derivatives reveal the precise bond angles and lengths that accommodate this strain. rsc.orgrsc.org The non-planar nature of these aromatic systems has profound implications for their electronic and physical properties, influencing their solubility, packing in the solid state, and interactions with other molecules. nih.gov

CompoundCommon NameDihedral Angle (Terminal Rings)
Benzo[c]phenanthrene nih.govhelicene~26°
Pentahelicene sci-hub.boxhelicene~46°
Hexahelicene acs.orghelicene~58°

This table presents typical dihedral angles for lower helicenes to illustrate the increasing out-of-plane deformation with the extension of the helical structure. nih.gov

Enantiomeric and Diastereomeric Forms in Multiple Helicenes Containing Benzo[c]phenanthrene Cores

The stereochemical complexity escalates significantly when multiple helical units, such as the benzo[c]phenanthrene core, are combined within a single molecule. sci-hub.box These "multiple helicenes" can exist not only as enantiomers but also as diastereomers, depending on the relative helical sense of each subunit. researchgate.net

For instance, a double helicene, formed by fusing two benzo[c]phenanthrene-like systems, can have two chiral diastereomeric forms. sci-hub.box If both helical units possess the same handedness, the molecule exists as a pair of enantiomers: (P,P) and (M,M). If the two helical units have opposite handedness, a meso form, (P,M), can arise, which is achiral due to an internal plane of symmetry. sci-hub.box In some cases, the (P,M) combination results in a pair of "anti-folded" enantiomers, distinct from the "twisted" (P,P)/(M,M) pair. sci-hub.box

The synthesis and characterization of these multiple helicenes are challenging due to the potential for forming complex mixtures of stereoisomers. researchgate.net However, their study provides fundamental insights into the consequences of extreme π-system distortion and the interplay of multiple chiral elements within a single molecular framework. sci-hub.box The distinct three-dimensional structures of these diastereomers lead to different physical and chiroptical properties, making them intriguing targets for materials science and supramolecular chemistry. sci-hub.boxresearchgate.net

Future Directions and Emerging Research Avenues for Benzo C Phenanthren 5 Ylboronic Acid

Development of Novel Catalytic Systems Utilizing Benzo[c]phenanthren-5-ylboronic Acid Derivatives

The unique structural and electronic properties of benzo[c]phenanthrene (B127203) derivatives make them intriguing candidates for the development of novel catalytic systems. While direct applications of this compound in catalysis are still an emerging field, the known reactivity of boronic acids and the potential to modify the polycyclic aromatic core suggest several promising research directions.

Derivatives of this compound can be envisioned as ligands for transition metal catalysts. The polycyclic aromatic framework can be functionalized to introduce coordinating groups that, in conjunction with the boronic acid moiety or its derivatives, can create a specific coordination environment around a metal center. The steric bulk and electronic nature of the benzo[c]phenanthrene core could influence the selectivity and activity of the catalyst in various organic transformations.

Furthermore, the Lewis acidic nature of the boron center in boronic acids can be exploited in catalysis. By tuning the substituents on the boron atom, the Lewis acidity can be modulated, potentially leading to new metal-free catalytic systems for reactions such as Diels-Alder cycloadditions, Friedel-Crafts reactions, or as co-catalysts in polymerization reactions. The rigid and well-defined structure of the benzo[c]phenanthrene backbone could impart shape selectivity to such catalysts.

Synthesis of Extended and Functionalized Polycyclic Aromatic Hydrocarbons with Benzo[c]phenanthrene Cores

A significant area of future research lies in utilizing this compound as a foundational building block for the synthesis of larger, more complex, and functionalized polycyclic aromatic hydrocarbons. The boronic acid group is a versatile functional group for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.

This reactivity allows for the strategic coupling of the benzo[c]phenanthrene core with a wide array of aromatic and heteroaromatic partners. This approach can lead to the creation of extended π-conjugated systems with tailored electronic and photophysical properties. For instance, coupling with electron-donating or electron-accepting moieties can be used to engineer the HOMO-LUMO gap of the resulting molecule, thereby tuning its absorption and emission characteristics for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The synthesis of such extended PAHs can be systematically explored to understand the structure-property relationships that govern their performance in electronic devices. The kinked nature of the benzo[c]phenanthrene unit can be used to create non-planar, three-dimensional PAH architectures, which may exhibit unique chiroptical properties or self-assembly behaviors.

Target Molecule TypeSynthetic StrategyPotential Application
Extended Planar PAHsSuzuki-Miyaura coupling with dihaloarenesOrganic field-effect transistors (OFETs)
Donor-Acceptor SystemsSuzuki-Miyaura coupling with electron-rich/poor arenesOrganic photovoltaics (OPVs), Non-linear optics
Chiral PAHsCoupling with chiral auxiliaries or enantiopure building blocksChiroptical materials, Asymmetric catalysis
Benzo[c]phenanthrene-based DendrimersIterative Suzuki-Miyaura coupling reactionsLight-harvesting systems, Molecular sensors

Integration into Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials offers a powerful strategy to combine the desirable properties of both organic and inorganic components into a single material. This compound is a promising candidate for incorporation into such hybrid systems due to the ability of the boronic acid group to form strong covalent bonds with inorganic oxides.

For example, the boronic acid can react with hydroxyl groups on the surface of materials like silica (SiO2), titania (TiO2), or zirconia (ZrO2) to form boronate ester linkages. This allows for the covalent grafting of the benzo[c]phenanthrene moiety onto the surface of these inorganic materials. The resulting hybrid materials could exhibit the photophysical properties of the organic chromophore combined with the mechanical and thermal stability of the inorganic support.

Potential applications for these hybrid materials are diverse. They could be used as novel stationary phases in chromatography, as heterogeneous catalysts where the benzo[c]phenanthrene unit acts as a ligand or a photosensitizer, or as components in sensing devices where changes in the environment are detected through alterations in the fluorescence of the grafted organic molecule.

Inorganic SubstrateLinkage ChemistryPotential Application
Silica (SiO2) NanoparticlesBoronate ester formationLuminescent probes, Drug delivery
Titania (TiO2) FilmsBoronate ester formationDye-sensitized solar cells, Photocatalysis
Graphene OxideBoronate ester formation with hydroxyl groupsConductive inks, Energy storage
Metal-Organic Frameworks (MOFs)Incorporation as a functionalized linkerGas storage and separation, Sensing

Exploration of Boron-Doped Polyaromatic Systems for Advanced Functionality

The incorporation of boron atoms directly into the π-conjugated framework of polycyclic aromatic hydrocarbons, a process known as boron-doping, has emerged as a powerful strategy for tuning their electronic and optical properties. researchgate.netresearchgate.net this compound can serve as a key precursor for the synthesis of such boron-doped PAHs.

Through intramolecular cyclization reactions, the boronic acid group can be induced to react with an adjacent C-H bond on the aromatic core, leading to the formation of a new boron-containing ring fused to the benzo[c]phenanthrene skeleton. This creates a system where the boron atom is an integral part of the delocalized π-electron system. The presence of the electron-deficient boron atom significantly lowers the energy of the LUMO, leading to materials with strong electron-accepting capabilities. researchgate.net

These boron-doped benzo[c]phenanthrene derivatives are expected to exhibit unique photophysical properties, such as strong fluorescence and potentially thermally activated delayed fluorescence (TADF), making them attractive for applications in OLEDs. Furthermore, their Lewis acidic character could be exploited in chemical sensing, where the binding of an analyte to the boron center would lead to a detectable change in the material's optical or electronic properties. nih.gov

Boron-Doped SystemSynthetic ApproachKey PropertyPotential Application
Fused BoracycleIntramolecular C-H borylationLow LUMO energy, Lewis acidityElectron-transport materials, Lewis acid catalysts
B,N-co-doped SystemsReaction with nitrogen-containing precursorsTunable emission, Ambipolar charge transportEmitting materials in OLEDs, Organic electronics
Multi-boron SystemsIterative borylation reactionsEnhanced electron affinityn-type organic semiconductors

Q & A

Q. What are the recommended synthetic routes for Benzo[c]phenanthren-5-ylboronic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides. Optimization includes:
    • Solvent selection : Use anhydrous DME or THF to stabilize boronic acid intermediates .
    • Base choice : Potassium carbonate or cesium fluoride enhances coupling efficiency by deprotonating the boronic acid .
    • Temperature control : Reflux conditions (80–110°C) improve yields while minimizing boroxine formation .
    • Purification : Column chromatography with non-polar solvents (hexane/ethyl acetate) avoids irreversible silica gel binding .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and boron-bound carbons (δ 130–140 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 294.1) .
    • FT-IR : B-O stretching (~1350 cm⁻¹) and aromatic C-H vibrations (~3050 cm⁻¹) validate functional groups .
    • HPLC : Purity >95% is achievable using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What are the critical parameters for successful Suzuki-Miyaura cross-coupling reactions using this boronic acid?

  • Methodological Answer :
    • Catalyst system : Pd(OAc)₂ with SPhos ligand improves turnover in sterically hindered systems .
    • Oxygen exclusion : Degas solvents with N₂/Ar to prevent catalyst oxidation .
    • Stoichiometry : Maintain a 1:1.2 ratio of boronic acid to aryl halide to compensate for boroxine side products .

Advanced Research Questions

Q. How can researchers mitigate challenges related to the compound’s stability and prevent boroxine formation during storage?

  • Methodological Answer :
    • Anhydrous storage : Use molecular sieves or vacuum desiccators to limit moisture .
    • Low-temperature storage : –20°C under inert gas (N₂) slows boroxine cyclization .
    • Stabilizers : Add 1–5% triethylamine to neutralize trace acids that accelerate degradation .

Q. What strategies improve the solubility of this compound in aqueous reaction media?

  • Methodological Answer :
    • Co-solvents : Use DMSO or ethanol (10–20% v/v) to enhance aqueous solubility .
    • Derivatization : Convert to pinacol esters (e.g., via esterification with pinacol) for hydrophobic media compatibility .
    • Micellar catalysis : SDS or Triton X-100 micelles enable homogenous dispersion in water .

Q. How do steric and electronic factors of the benzo[c]phenanthrene moiety influence reactivity in cross-coupling reactions?

  • Methodological Answer :
    • Steric hindrance : The planar benzo[c]phenanthrene core reduces accessibility to Pd centers, requiring bulky ligands (e.g., XPhos) to prevent catalyst poisoning .
    • Electronic effects : Electron-withdrawing substituents on the boronic acid enhance electrophilicity, accelerating transmetalation .

Q. How can computational chemistry tools predict the reactivity and regioselectivity of this compound in complex reactions?

  • Methodological Answer :
    • DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict activation barriers for Suzuki-Miyaura couplings .
    • Molecular docking : Simulate interactions with catalytic Pd species to identify favorable binding geometries .
    • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) to guide crystal engineering .

Q. How to analyze conflicting data from different studies on the catalytic efficiency of this compound in organoboron chemistry?

  • Methodological Answer :
    • Systematic replication : Vary reaction parameters (solvent, base, catalyst) to isolate discrepancies .
    • Meta-analysis : Compare kinetic data (e.g., TOF, TON) across studies using standardized conditions .
    • Error source identification : Quantify trace moisture (Karl Fischer titration) or oxygen (GC-MS) in conflicting protocols .

Q. What role does the boronic acid functional group play in forming supramolecular assemblies?

  • Methodological Answer :
    • Dynamic covalent chemistry : Reversible B–O bonds enable self-healing hydrogels .
    • Coordination polymers : Link with diols (e.g., 1,2-ethanediol) to form boronate esters for MOF-like frameworks .
    • Host-guest systems : Bind saccharides via B–O–H hydrogen bonding for sensor applications .

Q. How can researchers address inconsistent NMR data arising from tautomeric equilibria in solution?

  • Methodological Answer :
    • Variable-temperature NMR : Monitor peak splitting at –40°C to –80°C to "freeze" tautomers .
    • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to stabilize specific conformers .
    • 2D NMR (COSY, NOESY) : Resolve overlapping signals through cross-peak correlations .

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